2-Methylbutyrylglycine (2MBG) is a metabolite derived from the breakdown of the amino acid isoleucine. While 2MBG is naturally produced in the body, its presence in abnormally high levels can be indicative of a metabolic disorder known as Short-Branched Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD) []. This has led researchers to investigate the role of 2MBG in understanding and potentially treating SBCADD.
One key application of 2MBG in scientific research is its use as a biomarker for diagnosing SBCADD. Elevated levels of 2MBG in blood or urine can be a strong indicator of the presence of the disorder [, ]. This allows for early diagnosis and intervention, which can significantly improve patient outcomes.
2-Methylbutyrylglycine, also known as N-(2-methylbutanoyl)glycine, is an acyl glycine with the chemical formula C7H13NO3 . It is a human metabolite formed by the conjugation of 2-methylbutyryl-CoA with glycine . The compound has an average molecular weight of 159.183 and a monoisotopic molecular weight of 159.089543287 .
The IUPAC name for 2-methylbutyrylglycine is 2-(2-methylbutanamido)acetic acid, and its CAS Registry Number is 52320-67-9 . Its structure consists of a glycine molecule substituted by a 2-methylbutanoyl group at the nitrogen atom .
2-MBG itself doesn't have a known mechanism of action. Its primary significance lies in its elevated presence as a biomarker for a specific metabolic disorder: short/branched-chain acyl-CoA dehydrogenase deficiency (SBCADD) [].
SBCADD is an autosomal recessive disorder that disrupts the normal degradation pathway of the amino acid isoleucine []. This disruption leads to the accumulation of 2-methylbutyryl-CoA, a precursor to 2-MBG. The enzyme glycine N-acyltransferase then conjugates the excess 2-methylbutyryl-CoA with glycine, leading to increased urinary excretion of 2-MBG [].
The primary chemical reaction involving 2-methylbutyrylglycine is its formation through the action of glycine N-acyltransferase (EC 2.3.1.13) . This enzyme catalyzes the following reaction:
acyl-CoA + glycine ⇌ CoA + N-acylglycine
In the case of 2-methylbutyrylglycine, the acyl-CoA involved is 2-methylbutyryl-CoA, which is derived from the metabolism of the amino acid isoleucine .
2-Methylbutyrylglycine plays a crucial role in the body's metabolism of isoleucine, a branched-chain amino acid . The compound is normally present in small amounts in the body but can accumulate in certain metabolic disorders .
Elevated levels of 2-methylbutyrylglycine in urine (2-methylbutyrylglycinuria) are a hallmark of short/branched-chain acyl-CoA dehydrogenase (SBCAD) deficiency, also known as 2-methylbutyryl-CoA dehydrogenase deficiency . This rare genetic disorder affects the body's ability to process isoleucine properly .
In vitro studies have shown that 2-methylbutyrylglycine (at concentrations of 0.5-5 mM) can induce the formation of thiobarbituric acid reactive substances (TBARS) in isolated rat cerebral cortex . This suggests potential oxidative stress-inducing properties of the compound at higher concentrations.
The primary method of 2-methylbutyrylglycine synthesis in the body is through the enzymatic action of glycine N-acyltransferase, as mentioned earlier . In laboratory settings, the compound can be synthesized through the conjugation of 2-methylbutyric acid with glycine using standard peptide coupling methods.
The main application of 2-methylbutyrylglycine is as a biomarker for SBCAD deficiency . Elevated levels of this compound in urine, along with increased 2-methylbutyryl carnitine in blood, are used to diagnose this genetic disorder . This makes 2-methylbutyrylglycine an important analyte in newborn screening programs and metabolic disorder diagnostics .
In research settings, 2-methylbutyrylglycine is used as an analytical standard for metabolomic studies and investigations into isoleucine metabolism .
2-Methylbutyrylglycine belongs to a class of compounds known as acyl glycines. Similar compounds include:
These compounds are all formed through the conjugation of various acyl-CoA molecules with glycine . What makes 2-methylbutyrylglycine unique is its specific association with isoleucine metabolism and SBCAD deficiency .
While other acyl glycines may be elevated in various organic acidemias or fatty acid oxidation disorders, the isolated elevation of 2-methylbutyrylglycine is characteristic of SBCAD deficiency . This specificity makes it a valuable diagnostic marker for this particular genetic disorder.